N-(2-amino-2-phenylethyl)-3-morpholin-4-ylpropane-1-sulfonamide
Description
N-(2-amino-2-phenylethyl)-3-morpholin-4-ylpropane-1-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a phenylethylamine core, a morpholine ring, and a sulfonamide group, making it a versatile molecule for different chemical reactions and applications.
Properties
IUPAC Name |
N-(2-amino-2-phenylethyl)-3-morpholin-4-ylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c16-15(14-5-2-1-3-6-14)13-17-22(19,20)12-4-7-18-8-10-21-11-9-18/h1-3,5-6,15,17H,4,7-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCNGJZQKVYKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)NCC(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-2-phenylethyl)-3-morpholin-4-ylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the phenylethylamine core. This can be achieved through the reductive amination of benzaldehyde with ammonia. The morpholine ring is then introduced through a nucleophilic substitution reaction with 3-chloropropane-1-sulfonamide. Finally, the morpholinyl group is added via a reaction with morpholine under specific conditions, such as elevated temperature and pressure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction conditions. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-amino-2-phenylethyl)-3-morpholin-4-ylpropane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenylethylamine core.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the phenylethylamine core can lead to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can yield a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-(2-amino-2-phenylethyl)-3-morpholin-4-ylpropane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential as a pharmacological agent. Its interaction with biological targets, such as enzymes or receptors, can lead to the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development in treating various conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which N-(2-amino-2-phenylethyl)-3-morpholin-4-ylpropane-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
N-(2-phenylethyl)acetamide: This compound shares a similar phenylethylamine core but lacks the morpholinyl and sulfonamide groups.
N-(2-aminoethyl)benzamide: Another related compound with a benzamide group instead of the sulfonamide group.
3-morpholinopropane-1-sulfonamide: This compound lacks the phenylethylamine core but contains the morpholinyl and sulfonamide groups.
Uniqueness: N-(2-amino-2-phenylethyl)-3-morpholin-4-ylpropane-1-sulfonamide stands out due to its combination of the phenylethylamine core, morpholinyl ring, and sulfonamide group. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
